2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Description

Properties

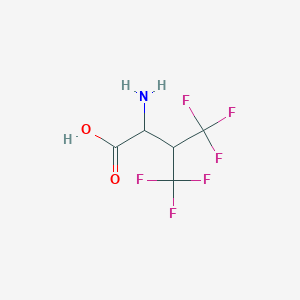

IUPAC Name |

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNSHCKTGFAMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936353 |

Source

|

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-80-2, 759-12-6 |

Source

|

| Record name | 4,4,4,4′,4′,4′-Hexafluorovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16063-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexafluorovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4,4',4',4'-Hexafluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Abstract

The strategic incorporation of fluorine atoms into amino acids has become a cornerstone of modern drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, make fluorinated amino acids highly sought-after building blocks for novel therapeutics. This technical guide provides a comprehensive overview of a proposed synthetic pathway for a particularly challenging and novel target: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. Due to the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach based on well-established transformations in organofluorine chemistry and amino acid synthesis. We will delve into the mechanistic underpinnings of each proposed step, offering field-proven insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex fluorinated molecules.

Introduction: The Significance of Highly Fluorinated Amino Acids

The introduction of multiple fluorine atoms or trifluoromethyl groups into a molecule can dramatically alter its biological activity. The target molecule of this guide, 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, possesses two trifluoromethyl groups, which are expected to confer a high degree of lipophilicity and steric bulk. Such features can be instrumental in designing potent and selective enzyme inhibitors or in creating peptide-based therapeutics with enhanced proteolytic resistance. The synthesis of this molecule is, however, a formidable challenge due to the steric hindrance and the strong electron-withdrawing nature of the two trifluoromethyl groups. This guide proposes a scientifically sound pathway to navigate these synthetic hurdles.

Proposed Synthetic Strategy: A Multi-pronged Approach

Given the novelty of the target compound, a robust synthetic strategy must be adaptable. We propose a convergent approach centered on the synthesis of a key intermediate, ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate , followed by the crucial α-amination step. Several methodologies for this key transformation will be explored, providing researchers with multiple avenues for success.

Synthesis of the Key Precursor: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

The synthesis of the bis(trifluoromethyl)propanoate core is the logical starting point. A plausible and documented approach involves the hydrolysis of a substituted precursor.[1]

dot

Caption: Electrophilic amination strategy.

Strategy B: Nucleophilic Substitution of an α-Bromo Precursor

A classical and often reliable method for the synthesis of α-amino acids involves the displacement of an α-halide with an azide, followed by reduction.

dot

Caption: Nucleophilic substitution strategy.

Strategy C: Curtius Rearrangement

For a more convergent approach, the Curtius rearrangement offers a pathway from the corresponding carboxylic acid. This method avoids the direct amination of the sterically hindered α-carbon.

dot

Sources

physicochemical properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Introduction: Charting the Course for a Novel Fluorinated Amino Acid

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing metabolic stability and fine-tuning pharmacokinetic profiles.[1][2] The compound 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid represents a unique and highly fluorinated amino acid analog. Its structure, featuring two trifluoromethyl groups, suggests significant potential for creating novel peptidomimetics and small molecule therapeutics with enhanced properties.

This guide serves as a comprehensive technical roadmap for researchers, chemists, and drug development professionals aiming to characterize this specific molecule. As experimental data for this compound is not extensively available in public literature, this document focuses on the robust, field-proven methodologies required to determine its key physicochemical properties. We will not only detail the "how" but also the critical "why" behind each experimental choice, providing a self-validating framework for its complete scientific profile.

Compound Profile:

-

IUPAC Name: 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

-

Molecular Formula: C₅H₅F₆NO₂

-

Molecular Weight: 237.09 g/mol

-

Chemical Structure:

Fundamental Physical Properties: Establishing Identity and Purity

The initial characterization of any new chemical entity begins with its fundamental physical properties. These measurements are crucial for confirming identity, assessing purity, and informing downstream formulation and handling processes.

Melting Point Determination

The melting point is a rapid and essential indicator of a crystalline solid's purity. A sharp, defined melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range.[3]

This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).[4]

-

Sample Preparation:

-

Instrument Setup:

-

Place the packed capillary tube into the heating block of the apparatus.[5]

-

Set an initial rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting range. This saves time and prevents overshooting the true value in subsequent, more precise measurements.

-

-

Measurement:

-

Allow the block to cool sufficiently before performing a precise measurement.

-

For the accurate determination, set a slow heating ramp of 1-2°C per minute once the temperature is ~15°C below the approximate melting point found in the initial run.[3]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire solid mass has liquefied (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. Consistent values are a hallmark of a reliable determination.

-

Caption: Step-by-step workflow for the shake-flask equilibrium solubility assay.

Ionization and Lipophilicity: Predicting In Vivo Behavior

pKa Determination

The pKa values of the acidic (carboxyl) and basic (amino) groups dictate the ionization state of the molecule at different pH levels. This is fundamental to its solubility, membrane permeability, and interaction with biological targets. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly lower the pKa of both the carboxylic acid and the amino group compared to non-fluorinated counterparts.

Potentiometric titration is a precise method for determining the pKa values of ionizable groups. [6][7]

-

Solution Preparation:

-

Accurately weigh the compound and dissolve it in a known volume of water or a suitable co-solvent system to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Place the solution in a jacketed beaker with a calibrated pH electrode and a stirrer.

-

To determine the carboxyl pKa (pKa₁), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes. [6] * To determine the amino pKa (pKa₂), first acidify the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~1.5-2.0) to ensure full protonation, then titrate with the standardized strong base.

-

-

Data Collection:

-

Record the pH of the solution after each addition of the titrant.

-

-

Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. [7] * The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. [7]This point corresponds to the flattest region (inflection point) of the buffer zone on the curve.

-

Lipophilicity (LogP / LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

The presence of six fluorine atoms will dramatically increase the lipophilicity of the molecule. The LogD at physiological pH (7.4) is of particular interest, as it accounts for the equilibrium between the neutral and ionized forms of the molecule.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and can reveal details about the electronic and conformational environment of the atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The proton on the alpha-carbon (CH) is expected to show coupling to both the adjacent amino group protons and the proton on the beta-carbon.

-

¹³C NMR: Will show distinct signals for each of the five carbon atoms. The carbons bearing the trifluoromethyl groups will exhibit significant splitting due to C-F coupling.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. [8][9]The two CF₃ groups are diastereotopic and are thus expected to give rise to distinct signals, providing a sensitive probe of the local chemical environment. [10]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound.

-

High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

-

Analysis of the fragmentation pattern in MS/MS experiments can yield structural information. Common fragmentation pathways for trifluoromethyl-containing compounds include the loss of a CF₃ radical. [11][12]

-

Stability Assessment: Ensuring Robustness

A drug candidate must be stable under storage and physiological conditions. The high strength of the carbon-fluorine bond generally imparts significant metabolic stability. [1]

Chemical Stability

The compound's stability should be assessed under various conditions, including different pH values, temperatures, and light exposure, to identify potential degradation pathways. [13][14]This is typically done by incubating the compound under stress conditions and monitoring its concentration over time using HPLC.

Metabolic Stability

Fluorine atoms are often used to "block" sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes. [1][2]An in vitro microsomal stability assay is a standard method to evaluate this.

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound at a known concentration (e.g., 1 µM), and buffer.

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

-

Calculation: The percentage of compound remaining is plotted against time. The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance. A longer half-life indicates greater metabolic stability. [1]

Caption: General workflow for an in vitro liver microsomal stability assay.

Summary of Physicochemical Properties

The following table summarizes the key and indicates their status.

| Property | Value / Method | Significance in Drug Development |

| Molecular Formula | C₅H₅F₆NO₂ | Defines elemental composition. |

| Molecular Weight | 237.09 g/mol | Used in all concentration and molarity calculations. |

| Melting Point | TBD (Capillary Method) | Indicator of purity and solid-state stability. |

| Aqueous Solubility | TBD (Shake-Flask Method) | Crucial for formulation and bioavailability. |

| pKa₁ (Carboxyl) | TBD (Potentiometric Titration) | Determines charge state and solubility at acidic pH. |

| pKa₂ (Amino) | TBD (Potentiometric Titration) | Determines charge state and interactions at physiological pH. |

| LogP / LogD₇.₄ | TBD (Shake-Flask or HPLC method) | Predicts membrane permeability and ADME properties. |

| Metabolic Stability (t₁/₂) | TBD (In Vitro Microsomal Assay) | Indicates resistance to metabolism, affecting in vivo half-life. |

Conclusion

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a molecule of significant interest due to its unique, heavily fluorinated structure. While its full physicochemical profile is yet to be published, the methodologies detailed in this guide provide a robust and validated framework for its complete characterization. By systematically determining the properties from melting point and solubility to pKa and metabolic stability, researchers can unlock the full potential of this novel building block for the next generation of therapeutics.

References

- Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkqpQG3ZCTDRqvR5F3IlioH2GnjPASpQyeUAQ6dOLY9ttUZVKu6XEUURwuiavkNeahTfhM7ATQOPdoVoHGvXBC4_SrKR2wINTM6QNSE-5_Qj9GGSNFMgP94UmCiDJ5eO7HIFrq1eCWKCZB5eVNqcBelYbQ7t-uvze7aBKeB4F4]

- A review of methods for solubility determination in biopharmaceutical drug characterisation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERAK9JEc3MgomCrpkcYfY7czwPXdUhG_sEkhT7xbxz_vYWDWjT9-grwxsuTq8BBYeoNXJAzEwv4LsFgwEFNcFhRVwwCFGf6ehO0LwWtCL4WEboo5AUPkK6a4xvoo2AoZgf_52vMMtarI8bOWugFQhIGL6K2f2NCIaJLh3cXdXGLQcKFdgOG4BlQvnRAMbnpO8yYrL6RyesdG5u3x6tBnoGJMKtL9mzj2hFvAcd1Zdw_ni7XBFQ3AsiNwleHZqS_FneLnKi9lTE7qHB]

- Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5dA0pUBgLr5FKNjjkrLqzYAdvJDRubnLUm9q_dpRcfNM7gE0fvdQaD04QK_J0ROAgNy7ZJLsEJhqu6NSuZleNBUHiaUziS9GhwAf4j95ZZMqvE1zEmcMluQojWifAN6GTfjEx5aYPnAjqvNeBkIN_yUVaXzmbS0dKksHl0_w1yUR_u78MKnXZQW0J-b-XzLPZA==]

- Solubility Test | AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo14coZefewH9wyyWlbXio9WtvB240zYDrUijfvASaWI0eehjqn0BOhM_5XUO9o7rcOmPL-yfLahZRj9lyc1cWPkGE4K1uHI0muCqCvrqaalHQsTwWqJ7AWKDREOdLEanU]

- October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHpB1AL8sf68eoikg9zXAj3HZItgN08TPM42f_SUvwfQg4KCl-vBeid2vwrV681nyAYCOMFnHtwCXJGZESjloYTzTxgEoevfODUrROkBnYnL5LYd06m504rfJp6bSmeQfWEwFyLH-sgnUwbx4OBbe1n-XNXGTu]

- Determination Of Melting Point Of An Organic Compound - BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6oEPDrYp6AtzVSisirenfL2L8r0bg2-QjEUfThsdMu621a0jQc4PQ6WOaa7J4DebHi4TZ2_iWaeXTtNjzsgYi1SJfdVZsh1lB8SHpPcew98ysYgqHVvLZ8sDwIcPH7ApkGcKsuI79CuCTuY-Z8tvE68uJT22sYBF2i1c6d5KjH_KnlIN9Ws7isEg46dI=]

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbyNwFER-ddFJUUxzY2m-1SQVeZ_wy63VAxVpJejKEAlAob7xHKRXIH03isNLyDsdwIEwNP4XrudHevC_QGmg3m2jLPytmjtL3iGcHRBBi3qA5yXQ_eV6YuW4HrQ-dXvflwCFMKizP_PA8u0tkzhHExmH5Jky-gImBm5UrqiZSMPfxo5sB87ZVVJH6MltwL1L4iI6XE-91AlS02eGQ6X9khoQyNeAPS90kzQ==]

- Determination of Melting Point. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4QsylSpvFBC18bq6kk6lbxLHTKzC50oCB-PUBGJtqmt1Mc0T8PNmwNake0bQMeSPyRAFaGPgTEMKeGexX1C29h8OQmAb3vV0G-7-cEhpwp67JrtSZtjtqad-i4AvKJ6GhsdIs7V27LGUVz_iOQSHcMiLiTBeT7II7JR42224tiSohrE5DSTkTLpf9xeytNNC1-PYaxoUZf-wahzAygQo=]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE76pVImcF93x_j20Xu6je3Px--PU-IN_9r9l8OS8kk63YtxGRu-PvmaC_XRljFbitTGRMzQkADx33hagpbw5lKdMp-hkPCJNGSlLPn4YgchRe9WcU2kDiNute8LOKJk4QZxPT-kpPAoNI407Kdm_NPy81g81CxlcobXvvHor-jN5tRkSLeSyqm8MvxY0irqtz9OTCG4zZrkbhNDgYgvirJV056P9m_Q0nLz4a4Zi3TYKZ5cFZ7Xc_W7CnDBog0QBtt3LU6sHIuVbsEdw-KHn521Zjgj-u1nI-Arak9UmJ9aqfqt6NGwureA9CmTpfmFot83w==]

- Determination Of The Pka Values Of An Amino Acid | PDF - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0p3hXG2ikJ6wincFyowUrjXhq6tmAHJUmTCd6y8ZNk3-wp2E8OR3KHaKV1sBGJW0TlTTrcjmSzCDxu8dbHNKEWivwFpqni-IA-MsZZowEQfEqdNhx6AHGPna4BnRC51Wd_e1EqtfRr3RYhNlPokbnVb0tsmifo4FctuPwAZBbEpJMVkOnFKM5m70TT9ikBTPpRD_Bw==]

- DETERMINATION OF MELTING POINTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI9i413bRyZSGYMzmWec0BHJPBa1ozYlt_Wd0I2S_IrLOPaBR8amO2q-1IJn7XDBlw0_eD3yFo12wyOJv6XwhjLRiYShg0A7FmdaIYnXWDe-8JsF2bsem0lsPectJv0S2uquOsRjV7xY1JjKQDUR3yNdqoBtsf68LNQvcEZgHpjetIllDPMI9Wo2JjfjNWvNrGxg3b3BAhZJMndu2PylzavK4lJJSC513y_IYrYkyWFEbBquNnIbF8LE1pnuK7wAGC0M6TibG4xDwTM4oKvPBFu9u5fgrkzrpj]

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK9WDT6MpZdGie0rKXz_c0R0Ry829zEbCo41lfvtjJlPKGMDBXVuU3SrQsd41X41hO4KR28Qm5fCNJ30U_uP4DQ8722NpNgXAXy05X1GnBSuTvKql6OVEvU1ixAu1YnIe-7kB8a1GV7VfaB_c=]

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrU5NuQePLuYryMIFkt6Zp1HlAadQG4altxOpPJdRm0HSuuATAF7JVdZFvmmDLAUjxiLmOtXiRZCEIRu-iTAdRhY_5iyIeyRk7rA6K__V_raemLQbyjGsVoDFarskiGUb4_2ATsxiWlDYHjNGeWmTmVRPygLFwLF83THOO68MJsoWhKCtaCEDg1vCPHX3Tl3dMNx3D0K3rFT6bqw==]

- 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website - University of Illinois. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8_IaOrUZSHllQ3oV_yX_odC5hHfTwre2pAbdfHNFlnAsmo_SEdhJLfXmcjUtfKSE0SI5UC084sCwK5AGzTC77WAisxwPmKJKC6RiFg1FzaPAVYEZM1bzogjNXKqEbAQsfCyZmvLNvq2F5bCNRVjZ_seOAn9s=]

- Fluorine NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYCWTT6gvG0K7cmt8EKrxPNfONJAX4h1_M9lr5KdK_AQ6n5LtAir0zAcDjn_eeXRx0FiLiSjJ9XA__t9wjPfE59xgVijpzzE8Ky4LAK_5ypwYIu83cn7TB6SqHzI1DjsoSpRL2RX3cquOmvzCN4-aaZtzebgyN1BXcG2r7]

- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4nULZvYjVFogBvwb5ys83PwbWTH3Trv95o26DaznskLwuAbsbwMruoHWvxVZywz_AmxqXI5tEEh5dcoBROLkE8X97OPGKo2319q3H_VxrQc6dPTuXDKN42G6yFrkA_5HHLlsSdRJFNwKLe6Cf]

- How do you calculate the pKa of an amino acid? - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi18KtC-SjwMudTj2NnpBHj7au0074kO-u2Tea-F5A-VRvV6AIQUc-fbSO4LXAl6i8AOGYcJyU2nVK0W-maNaL0gPDgH-agvLHOThf_0zhG44dE0lNjQREDXFloVGLsPmQjaAP5P23m5J4HS4qzUPjfvttI_OPtC7_oUv8MurpBQse6YfIAO9r5B2SbTJTMsHaEtq8lVu1JCzcBmmDj-Rc]

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdVWkzl-37vjTyfxs7iN5VozRMmZDAuG_342eN51AhjI2oTq4BlUFWsVW7KdaAWYBPuqnONdLUnyZQB70QSes_sJ_w3FayesV6zNfaxzewuuKI3yrXMJm_zGE5FRRA1sz_ZipurWtbqA==]

- Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkoqTrcDr0uiUR4XngjAo4PkCyDJy41knRjF42nfCDniccDBREZ7EvJim6mY6j-6fZnf_VOPpr84X8p2O0kHXYqoc6U34n8x_ZHX4BVrt2vaneOz4eyfwWy3vM-3LMooXG-mlF7iq7H4iZGfbjkkvfZWOCcs7Xmc0yOEb-]

- DETERMINATION OF pKa OF GLYCINE - eGyanKosh. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtjKB03KHRF9svFw6XEMuPD4obqBiuees-u-tJXPpB7SNZ2jYLUHkOZtbjCVHLV_8JGzcfHu31ZRU1b12GFZ9L1QccB-qFj93J23P1T439o8aslV4SDxssTNO7Fi-YJZNMB9qijJNAiqwZY0wkxle5JnFxch1-McXrRD2nOvGS]

- Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNNYdXfc80G6JiFNwOTauwDlpyTs8J5lh8GP49Ww4a3Z50RK4l3EbADmt6fI3r8PRdb4r8zfW1gfCjFkH-ur4IGWcgIvlWCBJQn4Bzb4jsNp1ytDxDwV51u5C9omlot6TO7723bv1CRtndbhCUvaynnzYJrwOQ2FPL6gKQOvga7QJ-otVXHj3nYcPMaAb1UQ3w8tupdxa79tkkF_4=]

- Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvFH5kFAEI6hlHpq0NHPrxcSFoVQZr7KOjsJY1BiBE6ShehpY7yWXErB2sgB_rsWckPhHtd0NAcbeW3w_l_n6EOqtOlt0rkxMdsPrDufhqyBlCA-5BnfVb1WhxKoZmxmJV-JM=]

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwJMmc72_Ds3GyXGT8WP2Qf2C9qQc_tNGdskAd64FgXVc_veO8lTnSbiAyxa7ow7m-rlIMKDSXpo-lec6m8HxbIBlSts48aX1AbOGxH9KZ-5z4je828cQyhHlkjBa7irFPzLZNOU6YTFZDhq8S6XUCpUYm67dYbUBmpXMSrby96Y07wlt8HOba]

- How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8pNJ0S2k7TqHdjZX8Jn19msPhRhih2p5OrUfGYfYOzDFJEYv7fMsivV8V2Sev89BJAW7DzdFhdwnMCoN95uuIj_s93l5Hh0zeI5gcfzDSSJmZscPgWTL9bC_qAsgVixxsRyOAQNrCR2iu-cx4Z3miXvxjxs8O6YS3I8dCKvyxbg4T3ifVduel_5W-F44JWTUfK5AjIxJkKNDzXZc6X9rqgbhm0Os6mBStb3x_jZJcL2GGo_fyL8=]

- Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8w1VcNfKzqyBPwmXr9tn3ZiJPwzh87dO8zERP2JzM5utLUZ5tXvt-SYT2e17Dkju3rcbO8P827cjRta-LQqqnBsB70OW5ilMEIFjkXGqeD63AoiPMCYfrFPZ9YwJ4osEA4MW3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 8. biophysics.org [biophysics.org]

- 9. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 14. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid NMR spectroscopic data

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra for this structurally unique fluorinated amino acid. The guide explains the causal basis for experimental choices, offers detailed protocols, and presents predicted spectroscopic data to facilitate the unambiguous characterization of this compound.

Introduction: The Significance of Fluorinated Amino Acids

Fluorinated amino acids are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into amino acid scaffolds can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of peptide-based therapeutics. 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, with its two trifluoromethyl groups, presents a particularly intriguing case for structural analysis. NMR spectroscopy is the most powerful tool for the detailed structural elucidation of such molecules in solution.[1][2] This guide will provide a detailed roadmap for its NMR characterization.

Predicted NMR Spectroscopic Data

While a complete experimental dataset for 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is not publicly available, we can predict the key features of its NMR spectra based on established principles of NMR spectroscopy and data from analogous fluorinated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with two main multiplets corresponding to the protons on the α- and β-carbons. The key feature will be the complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hα | 3.5 - 4.5 | Doublet of quartets (dq) or more complex multiplet | ³J(HH) ≈ 3-5 Hz, ³J(HF) ≈ 5-10 Hz |

| Hβ | 3.0 - 4.0 | Doublet of quartets (dq) or more complex multiplet | ³J(HH) ≈ 3-5 Hz, ³J(HF) ≈ 20-30 Hz |

-

Causality of Chemical Shifts: The α-proton is deshielded by the adjacent carboxylic acid and amino groups. The β-proton is deshielded by the two strongly electron-withdrawing trifluoromethyl groups.

-

Causality of Couplings: The α- and β-protons will exhibit vicinal coupling to each other (³J(HH)). Additionally, they will couple to the fluorine nuclei of the trifluoromethyl groups. The magnitude of H-F coupling decreases with the number of bonds, but ³J and ⁴J couplings are commonly observed.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the strong coupling between carbon and fluorine atoms, leading to quartets for the trifluoromethyl carbons and the carbons attached to them. Proton decoupling is standard for ¹³C NMR, but C-F coupling will remain.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C1 (COOH) | 170 - 180 | Singlet or narrow multiplet | - |

| C2 (Cα) | 50 - 60 | Quartet of quartets (qq) or complex multiplet | ²J(CF) ≈ 20-30 Hz, ³J(CF) ≈ 5-10 Hz |

| C3 (Cβ) | 40 - 50 | Quartet of quartets (qq) or complex multiplet | ²J(CF) ≈ 20-30 Hz, ²J(CF) ≈ 20-30 Hz |

| C4 (CF₃) | 120 - 130 | Quartet | ¹J(CF) ≈ 250-300 Hz |

| C(CF₃ on C3) | 120 - 130 | Quartet | ¹J(CF) ≈ 250-300 Hz |

-

Causality of Chemical Shifts: The carboxylic carbon will be the most downfield. The trifluoromethyl carbons will also be significantly downfield due to the strong deshielding effect of the fluorine atoms.[4]

-

Causality of Couplings: The one-bond C-F coupling (¹J(CF)) is very large.[5] Two- and three-bond C-F couplings (²J(CF), ³J(CF)) will also be observed, leading to complex splitting patterns for C2 and C3.[6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for studying fluorinated compounds.[3] For the title compound, the two trifluoromethyl groups are diastereotopic, and thus they are expected to be chemically non-equivalent, giving rise to two distinct signals.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CF₃ at C4 | -60 to -80 | Quartet | ⁴J(FF) ≈ 5-15 Hz |

| CF₃ at C3 | -60 to -80 | Quartet | ⁴J(FF) ≈ 5-15 Hz |

-

Causality of Chemical Shifts: The chemical shifts of trifluoromethyl groups typically appear in this upfield region relative to the standard CFCl₃.[7] The exact chemical shifts are highly sensitive to the local electronic environment.[8]

-

Causality of Couplings: The two trifluoromethyl groups will exhibit through-space or through-bond coupling to each other (⁴J(FF)), resulting in each signal appearing as a quartet.[3]

Experimental Protocols for NMR Analysis

To obtain high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is essential.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For a polar amino acid, D₂O or DMSO-d₆ are common choices. The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing. For ¹H and ¹³C NMR in D₂O, DSS or TSP can be used. For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like trifluorotoluene may be used.

NMR Data Acquisition Workflow

The following workflow ensures a comprehensive structural elucidation.

Caption: Recommended workflow for the comprehensive NMR analysis of 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will establish the connectivity between the α- and β-protons.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of C2 and C3.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This will be crucial for assigning the quaternary carbons (C1, C4, and the other CF₃ carbon).

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons and fluorine atoms, which can help in confirming the spatial proximity of the Hα and Hβ to the different trifluoromethyl groups.

Advanced Considerations: Fluorine Decoupling

For complex spectra, selective fluorine decoupling techniques can be employed. For instance, acquiring a ¹³C spectrum while decoupling ¹⁹F can simplify the multiplets of the carbon signals, making the interpretation of C-H couplings more straightforward. This technique, sometimes referred to as fluorine-decoupled carbon spectroscopy (FDCS), can be valuable for confirming assignments.[9][10][11]

Conclusion

The NMR spectroscopic characterization of 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid requires a multi-faceted approach that leverages the power of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments. The presence of two diastereotopic trifluoromethyl groups leads to complex but informative spectra, with C-F and F-F couplings providing a wealth of structural information. The predictive data and experimental strategies outlined in this guide provide a robust framework for researchers to successfully elucidate the structure of this and other similarly complex fluorinated molecules.

References

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-cell NMR Spectroscopy. (2023). Journal of the American Chemical Society.

- Fluorine NMR. (n.d.). University of Wisconsin-Madison.

- 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (1996). Journal of the American Chemical Society.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. (2015). The Journal of Organic Chemistry.

- Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). The FEBS Journal.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). Journal of the American Chemical Society.

- Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. (2015). American Chemical Society.

- Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy. (2015). The Journal of Organic Chemistry.

- Carbon-fluorine spin coupling constants. (2017). Reddit.

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). Journal of Biomolecular NMR.

- (S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid. (n.d.). Chem-Impex.

- Coupling of Protons with Fluorine. (2007).

- 19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- 13C NMR Spectroscopy. (n.d.). Thieme.

- 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid [16063-80-2] 98%. (n.d.). Chem-Gold.

Sources

- 1. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. colorado.edu [colorado.edu]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine-decoupled carbon spectroscopy for the determination of configuration at fully substituted, trifluoromethyl- and perfluoroalkyl-bearing carbons: comparison with 19F-1H heteronuclear Overhauser effect spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a molecule of significant interest in drug development and chemical research. Its unique structure, characterized by two trifluoromethyl groups, presents distinct analytical challenges and opportunities. This document will delve into the core principles of method development, from sample preparation to data interpretation, empowering researchers and drug development professionals to achieve robust and reliable analytical outcomes. The incorporation of fluorine atoms into amino acid structures can significantly enhance metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical applications.[1]

Introduction to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: A Molecule of Interest

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a synthetic amino acid analog. The presence of two trifluoromethyl groups bestows unique physicochemical properties, including high electronegativity, metabolic stability, and altered lipophilicity. These characteristics make it a valuable building block in medicinal chemistry for designing novel therapeutic agents. Accurate and sensitive quantification of this molecule in various matrices is crucial for pharmacokinetic, metabolism, and toxicology studies.

Foundational Principles of Mass Spectrometry for Fluorinated Compounds

The analysis of highly fluorinated compounds like 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid by mass spectrometry, particularly with electrospray ionization (ESI), is influenced by the unique properties of the C-F bond. The high electronegativity of fluorine can impact the ionization process. Fluorinated compounds, similar to per- and polyfluoroalkyl substances (PFAS), can exhibit high surface activity in ESI droplets, which may enhance their ionization efficiency compared to their non-fluorinated counterparts.[2]

Experimental Workflow: A Step-by-Step Guide

A successful mass spectrometry analysis begins with meticulous sample preparation and chromatographic separation, followed by optimized mass spectrometric detection.

Sample Preparation

The choice of sample preparation technique is dictated by the sample matrix (e.g., plasma, urine, tissue homogenate). The primary goal is to extract the analyte of interest while minimizing matrix effects that can suppress or enhance the analyte signal.

Protocol: Protein Precipitation for Plasma Samples

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]

Rationale: Acetonitrile is a common choice for protein precipitation due to its efficiency in denaturing and precipitating a wide range of plasma proteins. The use of a stable isotope-labeled internal standard is highly recommended for quantitative accuracy, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from endogenous interferences and potential isomers, which is a common challenge in amino acid analysis.[4]

| Parameter | Recommended Condition | Rationale |

| Column | Reversed-phase C18 or a mixed-mode column | A C18 column is a good starting point for retaining the relatively nonpolar fluorinated analyte. A mixed-mode column, combining reversed-phase and ion-exchange properties, can offer enhanced retention and selectivity for polar and charged analytes like amino acids.[5] |

| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for positive ion mode ESI and helps in achieving good peak shapes. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | An organic modifier to elute the analyte from the reversed-phase column. |

| Gradient | A linear gradient from 5% to 95% B over 10 minutes | A standard starting gradient to ensure elution of the analyte. Further optimization may be required based on the retention behavior. |

| Flow Rate | 0.4 mL/min | A typical flow rate for standard analytical LC columns. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for amino acids due to its soft nature, which typically produces intact molecular ions.[6]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated to form a positive ion. |

| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. Optimization is necessary to maximize signal intensity. |

| Source Temperature | 150 °C | Helps in desolvation of the ESI droplets. |

| Desolvation Temperature | 350 °C | Facilitates the evaporation of the solvent to generate gas-phase ions. |

| Cone Gas Flow | 50 L/hr | Assists in the desolvation process. |

| Desolvation Gas Flow | 800 L/hr | A high flow of nitrogen gas to aid in efficient desolvation. |

Fragmentation Analysis and MRM Method Development

Tandem mass spectrometry (MS/MS) is crucial for achieving high selectivity and sensitivity in quantitative analysis. This involves the selection of a precursor ion and its characteristic product ions.

Predicted Fragmentation Pathway

While no direct experimental data for the fragmentation of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is available, a plausible fragmentation pathway can be predicted based on the fragmentation of other amino acids. The most common fragmentation pathways for protonated amino acids involve the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO), as well as the loss of the carboxylic acid group.

A key fragmentation is the loss of the carboxyl group as COOH (45 Da) or as CO and H₂O. Another likely fragmentation is the loss of one or both trifluoromethyl groups.

Caption: Predicted Fragmentation Pathway of the Analyte.

Multiple Reaction Monitoring (MRM)

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. This involves monitoring specific precursor-to-product ion transitions.

Hypothetical MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Description |

| [M+H]⁺ | [M+H - HCOOH]⁺ | Loss of the carboxylic acid group |

| [M+H]⁺ | [M+H - CF₃]⁺ | Loss of a trifluoromethyl group |

Note: The exact m/z values would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Quantitative Analysis Workflow

A robust quantitative method requires a well-defined workflow from sample analysis to data processing.

Caption: Quantitative Analysis Workflow.

Method Validation

A developed LC-MS/MS method must be validated to ensure its reliability for the intended application. Key validation parameters include:

-

Linearity: The range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the sample matrix under different storage conditions.

Conclusion

The mass spectrometric analysis of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, while presenting unique considerations due to its high degree of fluorination, can be robustly achieved through a systematic approach to method development. By leveraging the principles of electrospray ionization, tandem mass spectrometry, and careful chromatographic separation, researchers can develop sensitive and selective methods for its quantification in complex biological matrices. The insights and protocols provided in this guide serve as a foundational framework for professionals in drug development and related scientific fields to successfully analyze this and other novel fluorinated compounds.

References

- Smolecule. (n.d.). Buy 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135453635, (2S)-2-amino-4,4,4-trifluorobutanoic acid.

- Colby, A. H., & Laskin, J. (2020). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Journal of the American Society for Mass Spectrometry, 31(7), 1439–1447.

- Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.

- Le, T. L., et al. (2014). Quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry.

- Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS.

- Wikipedia. (n.d.). Electrospray ionization.

Sources

- 1. Buy 4,4,4-Trifluoro-3-(methyl(propyl)amino)butanoic acid [smolecule.com]

- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

structural characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

An In-depth Technical Guide to the Structural Characterization of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Introduction

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a non-proteinogenic amino acid characterized by the presence of two trifluoromethyl groups on its side chain. This extensive fluorination imparts unique physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. The strategic incorporation of fluorinated amino acids into peptides or small-molecule drug candidates can profoundly alter their conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The two bulky, highly electronegative trifluoromethyl groups create a sterically demanding and electronically distinct side chain, offering a powerful tool for modulating molecular interactions.[4]

This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural characterization of this complex molecule. As a Senior Application Scientist, the following sections are structured not merely as a list of procedures, but as a logical workflow, explaining the causality behind the selection of each technique and the interpretation of the resulting data. We will delve into the core spectroscopic and crystallographic techniques that form the bedrock of modern chemical analysis, ensuring a self-validating system of protocols for researchers.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any molecule is to establish its basic physical and chemical properties. For novel or specialized compounds like 2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, this data serves as a crucial reference for all subsequent analyses. The Boc-protected version of the (R)-enantiomer is commercially available, providing a useful reference point for its properties.[5]

| Property | Value | Source |

| IUPAC Name | 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | - |

| Molecular Formula | C₅H₅F₆NO₂ | Calculated |

| Molecular Weight | 225.09 g/mol | Calculated |

| Exact Mass | 225.02245 g/mol | Calculated |

| CAS Number (Boc-protected) | 1274904-36-7 | [5] |

| Appearance | White to off-white solid (Expected) | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemical relationships within a molecule in solution. For this particular compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

Workflow for NMR Analysis

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Buy (2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | 1274904-36-7 [smolecule.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Introduction: The Role of Fluorinated Amino Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorinated amino acids, such as 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, are of particular interest. The presence of two trifluoromethyl groups on this non-proteinogenic amino acid imparts unique stereoelectronic properties that can profoundly influence the physicochemical and pharmacological profile of parent molecules. These modifications can enhance metabolic stability, modulate lipophilicity and pKa, and enforce specific conformational preferences, all of which are critical attributes in drug design.[1][2][3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterization. The protocols described herein are designed to be self-validating systems, grounded in authoritative regulatory standards.

Physicochemical Characterization: A Foundation for Development

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. For 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, the two electron-withdrawing trifluoromethyl groups are expected to significantly impact its acidity (pKa) and lipophilicity (LogP/D).

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can infer its likely properties based on related fluorinated amino acids. The strong inductive effect of the two CF3 groups will lower the pKa of the carboxylic acid and the amino group compared to a non-fluorinated analogue like leucine.[5][6] This increased acidity can have significant implications for its formulation and interaction with biological targets.

Similarly, the presence of six fluorine atoms will substantially increase the molecule's lipophilicity.[][8][9][10] The calculated partition coefficient (LogP) for analogous, less fluorinated compounds is already indicative of reduced aqueous solubility.[11][12][13]

| Property | Predicted Impact of Bis(trifluoromethyl) Substitution | Rationale |

| pKa (Carboxylic Acid) | Lower (more acidic) | Strong electron-withdrawing effect of two CF3 groups stabilizes the carboxylate anion. |

| pKa (Amine) | Lower (less basic) | Inductive effect of CF3 groups reduces the electron density on the nitrogen atom. |

| LogP / LogD | Higher (more lipophilic) | The high hydrophobicity of fluorine atoms increases partitioning into non-polar solvents.[] |

| Aqueous Solubility | Lower | Increased lipophilicity and potentially strong crystal lattice energy can reduce solubility in water. |

Solubility Profiling: A Systematic Approach

Determining the solubility of 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid across a range of relevant solvents and pH conditions is critical for its application in drug development, from initial biological screening to final formulation.

Causality Behind Experimental Choices

A multi-solvent, pH-dependent approach is necessary. The choice of solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO) reflects the common vehicles used in both in vitro and in vivo studies. Since the molecule has both an acidic and a basic functional group, its charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. A systematic approach, such as the one outlined in the protocol below, is essential for building a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the thermodynamic solubility of a compound.

References

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. biopharmaspec.com [biopharmaspec.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – a CF3O-containing analogue of natural lipophilic amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2S)-2-amino-4-oxo-4-[4-[3-(trifluoromethyl)phenyl]anilino]butanoic acid | C17H15F3N2O3 | CID 71454505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of Trifluoromethyl-Containing Amino Acids: Enhancing Biological Activity and Druglikeness

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical matter and tangible therapeutic outcomes. In the landscape of modern drug discovery, particularly in peptide and small molecule therapeutics, few modifications offer the transformative potential of the trifluoromethyl (CF3) group. This guide moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of why and how the incorporation of trifluoromethyl-containing amino acids can fundamentally enhance the biological activity and pharmacokinetic profiles of drug candidates. We will explore the causal relationships behind their effects, detail validated experimental protocols for their evaluation, and provide a framework for their rational application in drug design.

The Trifluoromethyl Group: A Bioisostere with Unique Physicochemical Power

The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl group is a cornerstone of modern medicinal chemistry.[1][2] The CF3 group is not merely a sterically larger substitute; its unique electronic properties fundamentally alter a molecule's behavior in a biological system.[1][3]

-

Lipophilicity and Permeability: The CF3 group is highly lipophilic (Hansch π value of +0.88), a property that can significantly enhance a drug candidate's ability to cross cellular membranes.[1] This improved permeability is critical for oral bioavailability and distribution within the body.[4][5]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[1] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1][6] Replacing a metabolically vulnerable methyl group with a CF3 group can block a primary site of metabolism, significantly increasing a drug's half-life.[6]

-

Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can modulate the pKa of nearby functional groups.[7] For instance, it can increase the acidity of adjacent amide protons, enhancing their ability to act as hydrogen bond donors.[8] This can lead to stronger and more specific interactions with biological targets, improving binding affinity and potency.[1][3]

-

Conformational Control: The steric bulk of the CF3 group, which is nearly twice the size of a methyl group, can impose significant conformational constraints on the peptide backbone.[1][8] This restriction can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding to its target and potentially increasing selectivity.

Logical Framework for CF3-Group Introduction

The decision to incorporate a CF3-amino acid should be driven by a clear understanding of the parent molecule's liabilities. This workflow illustrates the strategic rationale.

Caption: Strategic workflow for CF3-amino acid incorporation.

Enhancing Metabolic Stability: A Quantitative Comparison

One of the most impactful applications of trifluoromethyl-containing amino acids is the enhancement of metabolic stability. Replacing a metabolically labile group, such as a methyl group susceptible to hydroxylation, with a CF3 group can effectively block this metabolic pathway.[6] The data below, derived from typical outcomes in liver microsomal assays, quantitatively illustrates this advantage.

| Parameter | Methyl-Substituted Compound | Trifluoromethyl-Substituted Analog | Rationale for Improvement |

| Primary Metabolic Pathway | Oxidation (e.g., hydroxylation) | Blocked at the site of substitution | The C-F bond is exceptionally strong and resistant to enzymatic cleavage by CYP450s.[1] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway prevents the formation of multiple downstream metabolites.[6] |

| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[6][9] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[6][9] |

Mechanism of Action: Enzyme Inhibition

Trifluoromethyl groups are pivotal in designing potent enzyme inhibitors. α-Trifluoromethyl ketones, when incorporated into a peptide scaffold that mimics an enzyme's natural substrate, can act as powerful transition-state analog inhibitors, particularly for serine and cysteine proteases.[10][11]

The highly electrophilic carbonyl carbon of the trifluoromethyl ketone (TFMK) is readily attacked by a nucleophilic residue (like serine's hydroxyl or cysteine's thiol) in the enzyme's active site.[11] This forms a stable, covalent hemiketal or hemithioketal, an intermediate that closely resembles the tetrahedral transition state of peptide bond cleavage.[10][11] This stable complex effectively sequesters the enzyme, inhibiting its catalytic activity.

Caption: Mechanism of serine protease inhibition by a TFMK.

Synthesis and Analytical Characterization

The successful application of these powerful building blocks hinges on robust synthetic and analytical methodologies.

General Synthetic Strategies

The synthesis of α-CF3-α-amino acids often involves the use of highly functionalized imines derived from trifluoropyruvates.[12] This approach allows for the efficient production of structurally diverse compounds.[12] Other key strategies include Strecker-type reactions to introduce the carboxyl moiety or methods that install the amino group at a late stage.[12] More advanced techniques, such as palladium-catalyzed α-allylation of α-trifluoromethyl aldimine esters, are also being developed.[12] Recently, radical-based approaches have been developed to introduce CF3 groups into aromatic residues of unprotected peptides directly using photoredox catalysis.[13][14]

Analytical Probe: ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally powerful, non-invasive tool for studying trifluoromethylated amino acids within peptides and proteins.[8] Its utility stems from several key advantages:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.[15][16]

-

Wide Chemical Shift Range: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing a large spectral dispersion (~350 ppm) that can resolve subtle conformational changes.[15][16]

-

Background-Free Signal: Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum is free from background signals, allowing for clear observation of the labeled molecule even in complex mixtures or in vivo.[17]

Researchers can use ¹⁹F NMR to monitor protein folding, detect ligand binding, and characterize conformational changes by observing shifts in the ¹⁹F signal of a site-specifically incorporated trifluoromethyl-containing amino acid.[16][17][18]

Experimental Protocols

Trustworthy data is built on validated protocols. The following methodologies represent standard, self-validating systems for assessing the key properties of molecules containing trifluoromethylated amino acids.

Protocol: In Vitro Microsomal Stability Assay

This protocol is designed to determine the rate of metabolic degradation of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYP450s.[6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated compound compared to its non-fluorinated analog.

Materials:

-

Liver microsomes (e.g., human, rat)

-

Test compounds (CF3-analog and parent molecule)

-

Positive control (e.g., testosterone, verapamil)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-

Preparation:

-

Prepare working solutions of test compounds and controls in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer to the final desired concentration (typically 1 µM). Ensure the final organic solvent concentration is low (<1%).

-

Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

-

Prepare the liver microsome solution by diluting the stock in cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before adding the NADPH system.

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) based on the rate of disappearance and protein concentration. A longer t½ and lower CLᵢₙₜ for the CF3-analog compared to the parent molecule validates the hypothesis of improved metabolic stability.

-

Conclusion and Future Perspectives

Trifluoromethyl-containing amino acids are not just another set of building blocks; they are powerful tools for rational drug design that allow scientists to address fundamental challenges in drug development, including metabolic instability, poor permeability, and insufficient target affinity.[1][4][5] By understanding the unique physicochemical properties of the CF3 group, researchers can strategically modify lead compounds to create more robust, potent, and effective therapeutics.[3] The continued development of novel synthetic methods for creating and incorporating these amino acids, coupled with advanced analytical techniques like ¹⁹F NMR, will undoubtedly expand their application and lead to the discovery of next-generation medicines.[5][13]

References

- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Wuhan Abrel Pharmaceutical Technology Co., Ltd.

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.

- N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Compar

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry.

- The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Wuhan Abrel Pharmaceutical Technology Co., Ltd.

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry.

- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids.

- Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry.

- Technical Support Center: Impact of the Trifluoromethyl Group on Peptide Secondary Structure. BenchChem.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals (Basel).

- 19 F-NMR analyses enabled by direct trifluoromethylation.

- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry.

- Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society.

- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Biochemistry.

- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry.

- Trifluoromethyl Ketones: A Comparative Guide for Enzyme Inhibition. BenchChem.

- Protecting group free radical C–H trifluoromethyl

- Protecting group free radical C–H trifluoromethylation of peptides. Royal Society of Chemistry.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Fluorine's Enduring Impact on Amino Acid and Protein Engineering: A Technical Guide

Foreword: The Quiet Revolution of the Smallest Halogen

In the vast toolkit of protein engineering and drug design, few elements have sparked as quiet yet profound a revolution as fluorine. Though virtually absent in natural biology, its strategic introduction into amino acids has unlocked unprecedented control over protein structure, stability, and function.[1][2] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a mere catalog of effects to elucidate the fundamental principles and practical applications of fluorinated amino acids. We will explore the nuanced interplay of stereoelectronics, hydrophobicity, and conformational biases that make fluorine an indispensable tool for rationally designing the next generation of therapeutics and biomaterials.

The Physicochemical Underpinnings of Fluorine's Influence

The unique properties of the fluorine atom are the bedrock of its utility. Its high electronegativity, combined with a van der Waals radius similar to that of a hydrogen atom, allows for isosteric replacement with minimal steric perturbation. However, the profound electronic changes introduced by the C-F bond are what truly drive its powerful effects.

Modulating Acidity and Hydrophobicity

The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. This inductive effect can be harnessed to fine-tune the charge state of amino acid side chains at physiological pH, influencing electrostatic interactions within a protein or with a binding partner.

While heavily fluorinated moieties are known for their hydrophobicity and even lipophobicity, leading to the "fluorous effect," the impact of limited fluorination is more nuanced.[3][4] A small number of fluorine atoms can introduce polar character into otherwise hydrophobic side chains, offering a way to subtly modulate the hydrophobic packing within a protein core.[4]

Table 1: Impact of Fluorination on Amino Acid Properties

| Amino Acid Derivative | Key Physicochemical Change | Implication for Protein Structure/Function |

| 4-Fluorophenylalanine | Increased hydrophobicity over Phe | Enhanced hydrophobic packing, altered aromatic interactions |

| Hexafluoroleucine | Significantly increased hydrophobicity | Increased protein stability through the hydrophobic effect[2][3] |

| 4(R)-Fluoroproline | Inductive effect stabilizes exo pucker | Promotes collagen triple helix stability[5] |

| 4(S)-Fluoroproline | Inductive effect stabilizes endo pucker | Disrupts collagen triple helix stability[5] |

| α-Trifluoromethylated Amino Acids | Increased steric bulk and altered electronics | Can act as enzyme inhibitors[6] |

Conformational Control: The Gauche Effect and Proline Puckering